molecular formula C9H19N3O B7985410 2-Amino-1-((R)-3-dimethylamino-piperidin-1-yl)-ethanone

2-Amino-1-((R)-3-dimethylamino-piperidin-1-yl)-ethanone

Cat. No.: B7985410
M. Wt: 185.27 g/mol
InChI Key: NAJDPPAWFWDGSF-MRVPVSSYSA-N
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Description

2-Amino-1-(®-3-dimethylamino-piperidin-1-yl)-ethanone is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features an amino group, a piperidine ring, and a dimethylamino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(®-3-dimethylamino-piperidin-1-yl)-ethanone can be achieved through several methods. One common approach involves the use of transaminase-mediated synthesis, which offers an environmentally friendly and economically attractive method for producing enantiopure compounds . Another method involves the use of cascade biocatalysis, which combines multiple enzymatic reactions to achieve high enantioselectivity and yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale biocatalytic processes, which are optimized for high yield and purity. These processes often use immobilized whole-cell biocatalysts to facilitate the synthesis of enantiopure compounds .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(®-3-dimethylamino-piperidin-1-yl)-ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can form carbamates in the presence of carbon dioxide and water .

Common Reagents and Conditions: Common reagents used in these reactions include carbon dioxide, water, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, carbamate formation results in the production of carbamate ions, which can further react to form other compounds .

Scientific Research Applications

2-Amino-1-(®-3-dimethylamino-piperidin-1-yl)-ethanone has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in various biochemical pathways. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer . In industry, it is used in the production of various pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of 2-Amino-1-(®-3-dimethylamino-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Amino-1-(®-3-dimethylamino-piperidin-1-yl)-ethanone can be compared with other similar compounds, such as 2-amino-1,3,4-thiadiazole and its alkyl-substituted derivatives . These compounds share similar structural features but differ in their specific chemical properties and applications. For example, 2-amino-1,3,4-thiadiazole is known for its stability and bioactivity, making it suitable for medicinal chemistry applications .

Conclusion

2-Amino-1-(®-3-dimethylamino-piperidin-1-yl)-ethanone is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo various reactions and interact with specific molecular targets, making it a valuable tool for scientific research and industrial production.

Properties

IUPAC Name

2-amino-1-[(3R)-3-(dimethylamino)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-11(2)8-4-3-5-12(7-8)9(13)6-10/h8H,3-7,10H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJDPPAWFWDGSF-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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